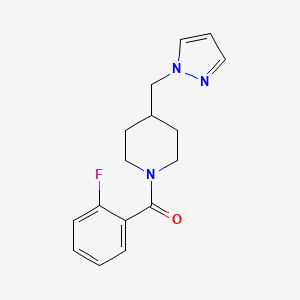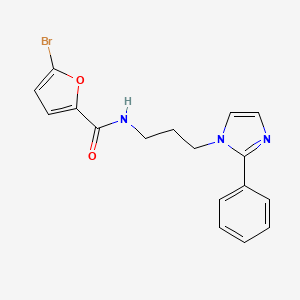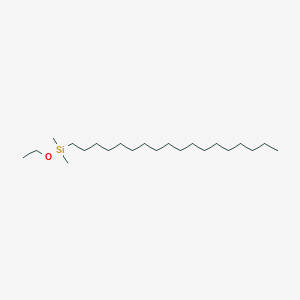
Octadecyl dimethyl ethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecyl dimethyl ethoxysilane is a chemical compound with the molecular formula C22H48OSi and a molecular weight of 356.7 . It is used in various applications due to its unique properties .
Synthesis Analysis
The synthesis of silica materials similar to this compound can be achieved via the acid-catalyzed sol–gel process at room temperature (25°C), using silane precursors with various alkyl chains . Another study discusses the hydrolysis and condensation behavior of tetraethoxysilane (TEOS), hexaethoxydisiloxane (HEDS), and octaethoxytrisiloxane (OETS), which are formed in the initial stage of the hydrolysis–condensation of TEOS .Molecular Structure Analysis
The molecular structure of this compound consists of a total of 71 bonds, including 23 non-H bonds and 19 rotatable bonds . The 2D chemical structure image of this compound is also known as the skeletal formula, which is the standard notation for organic molecules .Chemical Reactions Analysis
Silanes, such as this compound, are often used as an alternative to toxic reducing agents. They offer their own chemistry due to the outstanding affinity from silicon to oxygen and fluorine . A paper discusses the reactions of ethoxysilanes with silica, which could be relevant to this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined by various techniques such as FTIR and UV–Vis spectroscopy, AFM analysis, ellipsometric measurements, ESEM, and TEM microscopy . The hydrophobic character of the thin films increases with increasing the length of the hydrophobic chains .Applications De Recherche Scientifique
Sol-Gel Chemistry of Organotrialkoxysilanes
Octadecyl dimethyl ethoxysilane is notable in sol-gel chemistry, particularly in the formation of gels through the sol-gel process. This process involves organotrialkoxysilanes, where this compound plays a key role in forming gels under certain conditions. The study of its sol-gel chemistry provides insights into the versatility and potential applications of this compound in creating sol-gel materials with specific properties (Loy et al., 2000).
Surface Modification of Silica
This compound is used to modify the surface of silica, leading to the creation of hydrophilic, hydrophobic, or super-hydrophobic silica surfaces. This modification process involves catalysis and can produce materials with diverse properties, useful in various applications including coatings and environmental engineering (García et al., 2007).
Self-Assembled Monolayers (SAMs)
This compound is significant in the formation of SAMs. Studies on the kinetics of SAM formation with octadecylsilanes, including this compound, reveal insights into the density and structure of these monolayers, which are critical in the development of surface coatings and nanotechnology applications (Naik et al., 2014).
High-Performance Liquid Chromatography (HPLC)
In HPLC, this compound is used to create stationary phases, enhancing the separation and characterization of various compounds. This application is crucial in analytical chemistry, where precise separation and analysis of complex mixtures are required (Silva et al., 2003).
Adsorption and Filtration
Modified mesoporous silica molecular sieves, incorporating this compound, show enhanced adsorption capacities for certain environmental pollutants. This application is significant in environmental sciences, especially for water purification and filtration technologies (Huang et al., 2008).
Cement Composite Reinforcement
Surface grafting of cellulose fibers with compounds like this compound can impact the processing and performance of fiber-cement composites. This has implications for construction materials, particularly in enhancing the stability and mechanical properties of cement-based composites (Tonoli et al., 2013).
Nanotechnology and Surface Engineering
The use of this compound in nanografting and surface modification has applications in DNA localization and metal deposition. This area is crucial for advancements in nanotechnology and materials science (Lee et al., 2007).
Crosslinking and Chain Extension in Polymer Science
The compound is used in polymer science for the simultaneous chain extension and crosslinking of hydroxyl-terminated poly(dimethyl siloxane). This application is pivotal in the development of new polymeric materials with tailored properties (Rigbi & Mark, 1986).
Hydrolysis Kinetics in Chemistry
Research on the hydrolysis kinetics of substituted ethoxysilanes, including this compound, provides valuable insights into reaction mechanisms and kinetics in chemistry. This knowledge is vital for optimizing chemical processes and understanding reaction pathways (Liu et al., 2004).
Mécanisme D'action
Safety and Hazards
The safety data sheet for a similar compound, Dioctadecyl ether, suggests that it is combustible and causes serious eye irritation . It is recommended to avoid dust formation and breathing vapors, mist, or gas . For personal protection, it is advised to wear suitable respiratory equipment and thermal protective clothing when necessary .
Orientations Futures
The future directions for Octadecyl dimethyl ethoxysilane could involve the development of more elaborate hierarchical MOF nanoarchitectures with specific physical and chemical features for different applications . Another potential direction could be the exploration of its use in the synthesis of different silica materials via the acid-catalyzed sol–gel process .
Propriétés
IUPAC Name |
ethoxy-dimethyl-octadecylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H48OSi/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24(3,4)23-6-2/h5-22H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBBHLHDXJTJJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)(C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H48OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Methylphenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B3015477.png)
![1-(4-Fluorobenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3015478.png)



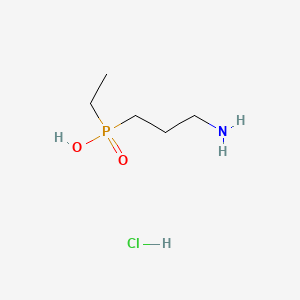
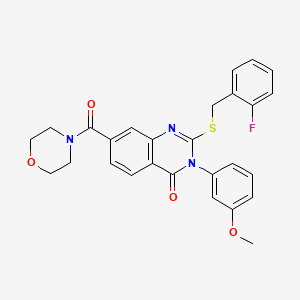
![(Z)-3-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3015488.png)
![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3015489.png)
![5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B3015491.png)
![2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B3015493.png)
![1-acetylthio-2-[N-(tert-butoxycarbonyl)-N-methylamino]ethane](/img/structure/B3015494.png)
